Diethyl cinnamylidenemalonate
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Overview
Description
Diethyl cinnamylidenemalonate is an organic compound with the molecular formula C16H18O4 It is a derivative of malonic acid and is characterized by the presence of a cinnamylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cinnamylidenemalonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with cinnamaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl cinnamylidenemalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl cinnamylidenemalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl cinnamylidenemalonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of diethyl cinnamylidenemalonate.
Ethyl cinnamate: Another cinnamic acid derivative with similar chemical properties.
Uniqueness
This compound is unique due to its combination of the cinnamylidene group and the malonate ester. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
25364-76-5 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
diethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C16H18O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3/b11-8+ |
InChI Key |
DRRHNLFDEWIFTL-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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